molecular formula C23H30N4O11S B12827869 9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

Cat. No.: B12827869
M. Wt: 570.6 g/mol
InChI Key: NIPQNMFANKZKNK-UHFFFAOYSA-N
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Description

9-Aminominocycline Sulfate: is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its potent antibacterial properties and is often used in combination with other antibiotics to enhance their efficacy. It is particularly effective against drug-resistant bacteria, making it a valuable asset in the field of infectious disease treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminominocycline Sulfate typically involves the nitration of minocycline hydrochloride followed by reduction in the presence of a catalyst. The nitration process is carried out at low temperatures to ensure the stability of the intermediate compounds. The reduction step converts the nitro group to an amino group, resulting in the formation of 9-Aminominocycline .

Industrial Production Methods: In industrial settings, the production of 9-Aminominocycline Sulfate follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 9-Aminominocycline, each with unique pharmacological properties. These derivatives are often tested for their efficacy against different bacterial strains .

Scientific Research Applications

Chemistry: In chemistry, 9-Aminominocycline Sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .

Biology: In biological research, this compound is used to study bacterial resistance mechanisms. Its ability to disrupt bacterial biofilms makes it a valuable tool for understanding and combating bacterial infections.

Medicine: Medically, 9-Aminominocycline Sulfate is used in combination therapies to treat infections caused by drug-resistant bacteria. Its synergistic effects with other antibiotics enhance their efficacy and reduce the likelihood of resistance development .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the production of other antibiotics. Its stability and efficacy make it a preferred choice for large-scale production.

Mechanism of Action

The mechanism of action of 9-Aminominocycline Sulfate involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death. The compound also exhibits synergistic effects when used with other antibiotics, enhancing their ability to combat resistant bacterial strains .

Comparison with Similar Compounds

Uniqueness: 9-Aminominocycline Sulfate stands out due to its enhanced efficacy against drug-resistant bacteria and its ability to disrupt bacterial biofilms. Its unique structure allows for various modifications, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C23H30N4O11S

Molecular Weight

570.6 g/mol

IUPAC Name

9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

InChI

InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4)

InChI Key

NIPQNMFANKZKNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O

Origin of Product

United States

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